Impact of P2 Substitution on Chymotrypsin-Like Protease Activity
While direct kinetic parameters (Km, kcat) for Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA are not yet extensively published, its differentiation from the well-characterized analog Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) is a class-level inference based on the P2 residue's role in serine protease catalysis. The replacement of the P2 Alanine (Ala) in Suc-AAPF-pNA with a Glutamine (Gln) in the target compound is predicted to alter substrate binding and turnover rates for enzymes like chymotrypsin and cathepsin G [1]. Published data for Suc-AAPF-pNA shows a Km of 60 µM for chymotrypsin and 1.7 mM for cathepsin G [2]. The P2 Gln substitution may increase or decrease affinity and catalytic efficiency depending on the specific protease isoform, making this compound a valuable tool for probing P2 subsite preferences [3].
| Evidence Dimension | Predicted impact of P2 residue on protease substrate binding (Km) and catalytic turnover (kcat) |
|---|---|
| Target Compound Data | P2 = Glutamine (Gln); Predicted to alter enzyme-substrate interactions relative to P2-Ala substrates. |
| Comparator Or Baseline | Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA); P2 = Alanine (Ala); Km for Chymotrypsin = 60 µM; Km for Cathepsin G = 1.7 mM [2]. |
| Quantified Difference | Not directly quantified for target compound. The substitution of a polar, uncharged Gln for a nonpolar Ala at P2 is a class-level modification known to significantly impact serine protease specificity constants (kcat/Km) [1]. |
| Conditions | In silico prediction and class-level enzyme kinetics principles. |
Why This Matters
This sequence-specific differentiation prevents false negative or positive results in inhibitor screening campaigns where P2 subsite interactions are a key determinant of potency.
- [1] Hedstrom, L. (2002). Serine protease mechanism and specificity. *Chemical Reviews*, 102(12), 4501-4524. View Source
- [2] GLPBIO. (n.d.). Suc-AAPF-pNA (Suc-Ala-Ala-Pro-Phe-pNA) Product Information. View Source
- [3] Czaplewski, C., Liwo, A., & Scheraga, H. A. (2003). Physics-based potentials for the description of protein-protein interactions. *In*: *Computational Methods for Protein Folding* (pp. 161-196). John Wiley & Sons, Inc. View Source
